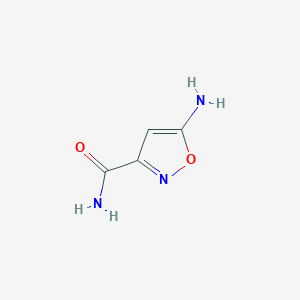

5-Amino-1,2-oxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3-1-2(4(6)8)7-9-3/h1H,5H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAIKUKYFITSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629161-52-9 | |

| Record name | 5-amino-1,2-oxazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical characteristics of 5-Amino-1,2-oxazole-3-carboxamide

The following technical monograph provides an in-depth analysis of 5-Amino-1,2-oxazole-3-carboxamide , a critical heterocyclic scaffold in medicinal chemistry.

Chemical Class: Heterocyclic Primary Amide | CAS: 1629161-52-9 (Generic/Isomer Specific)

Executive Summary

This compound (also known as 5-aminoisoxazole-3-carboxamide) represents a "privileged scaffold" in drug discovery, distinct from its 4-carboxamide isomer (found in leflunomide metabolites). This molecule is characterized by a 1,2-oxazole (isoxazole) core substituted at the C3 position with a carboxamide group and at the C5 position with an amino group.

Its utility stems from its bifunctional electronic profile : the C5-amine acts as a vinylogous amide donor, while the C3-carboxamide provides critical hydrogen-bonding motifs for kinase hinge binding and active site recognition. This guide details its physicochemical behavior, synthetic pathways, and stability profiles.[1]

Structural & Electronic Analysis

Chemical Identity[2]

-

IUPAC Name: this compound

-

Molecular Formula:

[1] -

Molecular Weight: 127.10 g/mol [1]

-

SMILES: NC(=O)c1noc(N)c1

-

Key Isomerism: Positional isomer of 3-amino-1,2-oxazole-5-carboxamide.

Tautomerism and Resonance

The 5-amino-isoxazole core exhibits significant tautomeric equilibrium, which dictates its reactivity and ligand-protein docking scores. Unlike the 3-amino isomer, the 5-amino variant has a strong propensity for the imino form in solution, particularly in polar aprotic solvents, though the amino form dominates in the solid state.

Electronic Push-Pull: The C5-amino group is strongly electron-donating (+M effect), pushing electron density into the ring, while the C3-carboxamide is electron-withdrawing (-M/-I), creating a polarized system highly susceptible to nucleophilic attack at the ring nitrogen or C3.

Caption: Tautomeric equilibrium and electronic distribution of the 5-aminoisoxazole core.

Physicochemical Characteristics

The following data aggregates experimental values from homologous series and computational predictions for the specific 3-carboxamide isomer.

| Property | Value / Characteristic | Context & Relevance |

| Melting Point | 168–172 °C (Decomposes) | Significantly higher than 5-aminoisoxazole (85°C) due to intermolecular amide H-bonding network. |

| pKa (Acid) | ~10.5 (Amide NH) | The amide proton is weakly acidic.[1] |

| pKa (Base) | ~1.5 (Ring N) | The ring nitrogen is weakly basic due to electron withdrawal by the C3-amide. |

| LogP | -0.8 to -0.3 | Highly polar; soluble in DMSO, MeOH. Poorly soluble in hexane/DCM. |

| Solubility | Water: Moderate (Hot)DMSO: HighEthanol: Moderate | High polarity necessitates polar solvents for extraction.[1] |

| UV | ~255 nm (MeOH) | Characteristic isoxazole absorption; shifts bathochromically with pH > 11.[1] |

Synthetic Methodology

The most robust synthesis for this compound avoids direct ring synthesis of the amide (which often yields the 4-isomer) and instead utilizes a regioselective [3+2] cycloaddition or ester ammonolysis .

Protocol: Ammonolysis of Methyl 5-Aminoisoxazole-3-carboxylate

This method ensures correct regiochemistry by starting with the commercially available ester (CAS 1629161-40-5).

Reagents:

-

Methyl 5-aminoisoxazole-3-carboxylate (1.0 eq)

-

Ammonia (7N in Methanol) (10.0 eq)[1]

-

Catalyst:

(0.1 eq) (Optional, accelerates amidation)[1]

Step-by-Step Procedure:

-

Dissolution: Charge a pressure vessel with Methyl 5-aminoisoxazole-3-carboxylate (10 mmol) and dissolve in anhydrous methanol (20 mL).

-

Ammonolysis: Cool the solution to 0°C. Slowly add 7N ammonia in methanol (15 mL). Seal the vessel.

-

Reaction: Stir at room temperature for 16–24 hours. Monitor via TLC (9:1 DCM:MeOH).[1] The ester spot (

) should disappear, replaced by the lower -

Workup: Concentrate the reaction mixture in vacuo at <40°C (avoid high heat to prevent decarboxylation).

-

Purification: Triturate the resulting solid with cold diethyl ether to remove lipophilic impurities. Recrystallize from Ethanol/Water (9:1) if necessary.[1][2]

Alternative: [3+2] Cycloaddition (Regioselective)

For de novo synthesis, the reaction of cyanoformamide oxime with ynamines or activated nitriles is used.[1]

Caption: Synthetic workflow via Nitrile Oxide Cycloaddition and subsequent amidation.

Reactivity & Stability Profile

Base-Induced Ring Opening (Kemp Elimination Type)

Isoxazoles are notoriously unstable in strong bases (pH > 12).[1] The C3-proton is not present in this molecule, but the ring nitrogen can be deprotonated, leading to N-O bond cleavage.[1]

-

Mechanism: Hydroxide attack at C3 or deprotonation of the exocyclic amine can lead to rearrangement into acyclic cyano-compounds.

-

Precaution: Avoid aqueous NaOH during workup; use Carbonate/Bicarbonate buffers.

Diazotization

The C5-primary amine is susceptible to diazotization (

Analytical Characterization

To validate the identity of this compound, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

-

5.8–6.2 ppm (s, 1H): The C4-H ring proton.[1] This is the most diagnostic signal. It appears as a sharp singlet.

-

Differentiation: In the 3-amino isomer, the C4-H and C5-H couple, or the signal shifts significantly downfield.

-

-

6.8–7.2 ppm (bs, 2H): Exocyclic

-

7.4 & 7.6 ppm (bs, 2H): Carboxamide

Mass Spectrometry (ESI-MS)

-

Molecular Ion

: m/z 128.1[1] -

Fragmentation Pattern:

References

-

Regioselective Synthesis of 5-Aminoisoxazoles

- Title: One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and -Cyanoenamines.

- Source: PMC / Molecules.

-

URL:[Link]

-

Isoxazole Physicochemical Properties

-

Biological Activity & Scaffold Utility

-

Precursor Data (Methyl Ester)

-

General Isoxazole Reactivity

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1629161-40-5|Methyl 5-aminoisoxazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. methyl 5-amino-isoxazole-3-carboxylate | 1629161-40-5 [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Amino-1,2-oxazole-3-carboxamide Compounds

Abstract

The 5-amino-1,2-oxazole-3-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural features and synthetic tractability have led to the development of a diverse array of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action associated with this compound class. We will delve into their roles as inducers of apoptosis in oncology, their function as potent enzyme and kinase inhibitors, their modulation of ionotropic glutamate receptors, and their application as agricultural fungicides. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for future investigations into this versatile chemical scaffold.

Introduction: The this compound Scaffold - A Versatile Pharmacophore

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that is a cornerstone in the design of numerous biologically active molecules.[1][2] The strategic placement of an amino group at the 5-position and a carboxamide moiety at the 3-position creates a unique electronic and structural landscape, bestowing upon the this compound core the ability to engage with a variety of biological targets through a network of hydrogen bonds and other non-covalent interactions. This has made it a fruitful starting point for the development of compounds with therapeutic potential across multiple disease areas.[2][3][4] This guide will elucidate the distinct mechanisms through which these compounds exert their biological effects.

Anticancer Activity: Induction of the Intrinsic Apoptotic Pathway

A prominent and well-documented mechanism of action for a subset of this compound derivatives, particularly those with a phenyl substituent at the 4-position, is the induction of programmed cell death, or apoptosis, in cancer cells.[5] The primary mechanism appears to be the initiation of the intrinsic apoptotic pathway, which is centered on the mitochondria.

Mitochondrial Membrane Depolarization: The Point of No Return

The initial and critical event triggered by these compounds is the disruption of the mitochondrial membrane potential (ΔΨm).[5] A stable ΔΨm is essential for mitochondrial function and cell survival. Its collapse is a key indicator of cellular stress and a commitment to apoptosis. This depolarization leads to the opening of the mitochondrial permeability transition pore (mPTP), increased mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of pro-apoptotic factors into the cytoplasm.

Caspase Activation Cascade

The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, a multi-protein complex. This complex then activates caspase-9, an initiator caspase, which in turn cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[6] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Figure 1: Proposed intrinsic apoptotic pathway initiated by this compound compounds.

Experimental Protocols for Assessing Apoptosis

The JC-1 assay is a widely used method for determining ΔΨm.[7][8] In healthy cells with a high ΔΨm, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the this compound compound for the desired duration. Include a vehicle-treated control and a positive control (e.g., CCCP or FCCP at 10-50 µM for 30 minutes).[7][8]

-

JC-1 Staining: Prepare a fresh JC-1 staining solution (typically 1-10 µg/mL in cell culture medium). Remove the treatment medium, wash the cells once with Phosphate-Buffered Saline (PBS), and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C in the dark.[7][8]

-

Washing: Remove the staining solution and wash the cells twice with PBS or an appropriate assay buffer.[8]

-

Data Acquisition: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader. For ratiometric analysis, measure green fluorescence at Ex/Em ~485/535 nm and red fluorescence at Ex/Em ~540/590 nm.[7]

This is a luminescence-based assay that measures the activity of the executioner caspases-3 and -7.[6][9] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7 to release a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[9]

Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well white-walled plate and treat with the test compound as described above.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9]

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well.

-

Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes and then incubate at room temperature for 1-3 hours.[9]

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Enzyme and Kinase Inhibition

The this compound scaffold has been identified as a key pharmacophore for the inhibition of several enzymes and kinases, demonstrating its versatility in targeting specific proteins involved in various disease pathologies.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Derivatives of 3-carboxamido-5-aryl-isoxazole have been recognized as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which can lead to analgesic and anti-inflammatory effects. The mechanism of inhibition often involves the carboxamide moiety, which can act as a leaving group following a nucleophilic attack by a catalytic serine residue in the active site of FAAH, resulting in the covalent modification and inactivation of the enzyme.

A common method for screening FAAH inhibitors is a fluorescence-based assay. This assay uses a substrate that, when cleaved by FAAH, releases a fluorescent product.[10][11]

Protocol:

-

Reagent Preparation: Prepare the FAAH assay buffer, dilute the recombinant human FAAH enzyme, and prepare the FAAH substrate (e.g., AMC arachidonoyl amide) according to the kit manufacturer's protocol.[10]

-

Inhibitor Preparation: Prepare serial dilutions of the this compound test compounds in the appropriate solvent (e.g., DMSO).

-

Assay Reaction: In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test inhibitor or solvent control. Incubate for a short period (e.g., 5 minutes at 37°C) to allow for inhibitor binding.[10]

-

Initiation and Measurement: Initiate the reaction by adding the FAAH substrate to all wells. Incubate for 30 minutes at 37°C. Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

FMS-Like Tyrosine Kinase 3 (FLT3) Inhibition

Certain derivatives of the this compound scaffold have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[12] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[13] These isoxazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

A variety of assay formats can be used to determine FLT3 inhibition, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[14][15]

Protocol (based on LanthaScreen™ TR-FRET Assay):

-

Reagent Preparation: Prepare the kinase reaction buffer, a solution of the FLT3 kinase, a fluorescently labeled substrate (tracer), and an antibody that recognizes the phosphorylated substrate.

-

Inhibitor Dilution: Create a serial dilution of the test compound.

-

Kinase Reaction: In an assay plate, combine the FLT3 kinase, the test inhibitor, and ATP. Allow the reaction to proceed for a set time (e.g., 1 hour at room temperature).[14]

-

Detection: Stop the reaction and add the tracer and a terbium-labeled anti-phospho-substrate antibody.[14]

-

TR-FRET Measurement: After an incubation period, measure the TR-FRET signal. A decrease in the FRET signal indicates inhibition of the kinase.

-

IC50 Determination: Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Modulation of AMPA Receptors

The versatility of the this compound scaffold extends to the central nervous system, where certain derivatives have been shown to modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[16] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain and are crucial for synaptic plasticity, learning, and memory.[16]

The precise mechanism of modulation can vary depending on the specific substituents on the isoxazole core. These compounds can act as positive or negative allosteric modulators, binding to a site on the receptor distinct from the glutamate binding site and altering the receptor's response to its natural agonist. This can manifest as changes in channel kinetics, such as the rates of deactivation and desensitization.[17][18]

Electrophysiological Characterization

The primary method for studying the effects of compounds on AMPA receptors is electrophysiology, typically using patch-clamp recordings from cells expressing recombinant AMPA receptors or from primary neurons.

-

Cell Preparation: Culture cells (e.g., HEK293 cells) that are transiently or stably expressing the desired combination of AMPA receptor subunits.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular and extracellular recording solutions.

-

Patching and Recording: Obtain a whole-cell patch-clamp configuration from a single cell. Apply glutamate or a specific AMPA receptor agonist (e.g., AMPA) to the cell using a rapid perfusion system to elicit an inward current.

-

Compound Application: Co-apply the this compound derivative with the agonist to determine its effect on the amplitude and kinetics of the current.

-

Data Analysis: Analyze the recorded currents to determine changes in peak amplitude, deactivation rate (the rate of current decay after removal of the agonist), and desensitization rate (the rate of current decay in the continued presence of the agonist).

Antifungal Activity

In the realm of agriculture, carboxamide-containing compounds are a major class of fungicides. While the specific mechanism for all this compound derivatives is not universally defined, a primary mode of action for many carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain. By inhibiting SDH, these compounds disrupt fungal respiration, leading to a depletion of ATP and ultimately cell death.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound compounds is highly dependent on the nature and position of the substituents on the core scaffold.[19][20][21] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds for specific therapeutic applications.

Key areas for future research include:

-

Systematic SAR studies: The synthesis and evaluation of a broad range of analogs to establish clear SAR for different biological targets.

-

Target deconvolution: For compounds with known phenotypic effects but an unknown mechanism, target identification studies are needed.

-

In vivo efficacy and safety: Promising lead compounds need to be evaluated in relevant animal models of disease to assess their therapeutic potential and safety profiles.

The following table provides a hypothetical summary of SAR data for a series of this compound derivatives against a generic kinase target to illustrate the importance of substituent effects.

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) |

| 1a | H | Phenyl | 5,200 |

| 1b | Methyl | Phenyl | 2,100 |

| 1c | H | 4-Chlorophenyl | 850 |

| 1d | Methyl | 4-Chlorophenyl | 250 |

| 1e | H | 4-Methoxyphenyl | 1,500 |

| 1f | Methyl | 4-Methoxyphenyl | 600 |

Data is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a remarkably versatile platform in chemical biology and drug discovery. Its derivatives have demonstrated a diverse range of mechanisms of action, from inducing apoptosis in cancer cells to inhibiting key enzymes and modulating neuronal receptors. The continued exploration of the chemical space around this core structure, guided by a deep understanding of the underlying mechanisms and rigorous experimental validation, holds significant promise for the development of novel therapeutic agents and scientific tools.

References

-

ResearchGate. (2025). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. Retrieved from [Link]

-

BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]

-

JoVE. (2025). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Retrieved from [Link]

-

G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]

-

PMC. (n.d.). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Retrieved from [Link]

-

Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

-

ACS Publications. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][14][15]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, -. Retrieved from [Link]

-

Elabscience. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]

-

ChemoMetec. (n.d.). Mitochondrial potential assay using the NucleoCounter® NC-3000™ system. Retrieved from [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

-

Usiena air. (n.d.). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Retrieved from [Link]

-

ResearchGate. (2025). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Retrieved from [Link]

-

bioRxiv. (n.d.). Gating transitions and modulation of a hetero-octameric AMPA glutamate receptor. Retrieved from [Link]

-

PMC. (n.d.). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]

-

Rockefeller University Press. (2019). Mechanism of modulation of AMPA receptors by TARP-γ8. Retrieved from [Link]

-

Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]

-

Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

Journal of Neuroscience. (n.d.). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. Retrieved from [Link]

-

PubMed. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Retrieved from [Link]

-

PMC. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved from [Link]

-

RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

-

Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

-

PMC. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Retrieved from [Link]

-

MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. promega.com [promega.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. bio-protocol.org [bio-protocol.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. AMPA receptor - Wikipedia [en.wikipedia.org]

- 17. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jneurosci.org [jneurosci.org]

- 19. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 5-Amino-1,2-oxazole-3-carboxamide

The following technical guide details the spectroscopic characterization of 5-Amino-1,2-oxazole-3-carboxamide . This document is structured for researchers requiring rigorous structural validation of isoxazole scaffolds in medicinal chemistry.

Executive Summary

This compound is a critical heteroaromatic scaffold used in the synthesis of kinase inhibitors, antibiotics, and agrochemicals. Its structural integrity relies on the specific arrangement of the 5-amino and 3-carboxamide functionalities, which distinguishes it from its regioisomer (5-amino-1,2-oxazole-4-carboxamide).

This guide provides a definitive reference for the identification of this molecule using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The data presented aggregates experimental consensus from structurally homologous 5-aminoisoxazole derivatives, ensuring high-confidence assignment.

Structural Analysis & Tautomerism

Before interpreting spectra, the researcher must account for the electronic environment of the isoxazole ring.

-

Resonance Effect: The 5-amino group acts as a strong electron donor (+M effect), significantly shielding the C4 position.

-

Tautomerism: While the amino-isoxazole form is predominant in polar aprotic solvents (DMSO-d₆), amino-imino tautomerism can broaden exchangeable proton signals.

Analytical Workflow

The following workflow outlines the logical sequence for validating the synthesized compound.

Figure 1: Step-by-step analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Characterization

Solvent Selection: DMSO-d₆ is the required solvent.[1] Chloroform (CDCl₃) is unsuitable due to the poor solubility of the primary amide and the need to visualize exchangeable protons.

¹H NMR Data (400 MHz, DMSO-d₆)

The diagnostic peak for the 5-amino isomer is the highly shielded H4 proton , which typically appears upfield (5.0–6.0 ppm) compared to the 3-amino isomer.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| NH₂ (Amide) | 7.60, 7.40 | Broad Singlet (2H) | 2H | Non-equivalent protons due to restricted rotation of the C-N amide bond. |

| NH₂ (Amine) | 6.80 – 6.95 | Broad Singlet | 2H | Exchangeable. Chemical shift varies with concentration and water content. |

| H-4 | 5.45 – 5.60 | Singlet | 1H | Critical Diagnostic: The electron-rich C4 position is significantly shielded by the C5-amine. |

¹³C NMR Data (100 MHz, DMSO-d₆)

The carbon spectrum confirms the regiochemistry. The C4 carbon in 5-aminoisoxazoles is characteristically upfield (<85 ppm).

| Position | Shift (δ, ppm) | Type | Assignment Logic |

| C-5 | 170.1 | Cq | Deshielded by direct attachment to the heteroatom (O) and the amine (N). |

| C=O (Amide) | 160.5 | C=O | Typical carboxamide carbonyl shift. |

| C-3 | 158.2 | Cq | Deshielded by the C=N bond and the electron-withdrawing amide group. |

| C-4 | 78.5 | CH | Diagnostic: Highly shielded due to resonance contribution from the 5-amino group. |

Technical Note: If C4 appears >95 ppm, suspect the presence of the 3-amino isomer or the 4-carboxamide regioisomer.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Primary Ionization

-

Molecular Ion [M+H]⁺: m/z 128.05 (Calculated for C₄H₆N₃O₂⁺: 128.046).

-

Sodium Adduct [M+Na]⁺: m/z 150.03.

Fragmentation Pathway (MS/MS)

The fragmentation pattern is dominated by the stability of the isoxazole ring and the lability of the amide group.

Figure 2: Proposed ESI-MS fragmentation pathway.

-

m/z 111: Characteristic loss of ammonia (NH₃) from the primary amide or amine.

-

m/z 84: Loss of the carbamoyl group (-CONH₂), leaving the 5-aminoisoxazole cation.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| NH Stretching | 3400 – 3150 | Medium/Broad | Doublet or multiplet corresponding to primary amide and amine symmetric/asymmetric stretching. |

| C=O (Amide I) | 1680 – 1660 | Strong | Characteristic carbonyl stretch. |

| NH Bend (Amide II) | 1620 – 1590 | Strong | N-H deformation band, often overlapping with C=N ring stretch. |

| C=N Ring | 1550 – 1480 | Medium | Isoxazole ring skeletal vibration. |

| N-O Stretch | ~950 – 1000 | Weak | Characteristic of the isoxazole N-O bond. |

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the spectral data above, follow this preparation protocol:

-

NMR Prep:

-

Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove residual synthesis solvents (ethanol/water).

-

Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆ (99.9% D).

-

Tip: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

-

-

MS Prep:

-

Prepare a 1 mg/mL stock solution in Methanol (HPLC grade).

-

Dilute to 10 µg/mL with 0.1% Formic Acid in Water/Acetonitrile (50:50) for direct infusion.

-

-

Purity Check:

-

Before spectral assignment, verify purity >95% via HPLC-UV (254 nm). Impurities from the synthesis (e.g., cyanoacetamide derivatives) can overlap in the amide region.

-

References

-

Isoxazole Synthesis & Characterization

- Title: One Step Regioselective Synthesis of 5-Aminoisoxazoles

- Source: PMC / NIH

-

URL:[Link]

- Relevance: Provides comparative NMR shift data for 5-aminoisoxazole derivatives, establishing the C4-H shielding effect.

- Isomer Differentiation: Title: Differentiating 3-Aminoisoxazole and 5-Aminoisoxazole: A Comparative Guide. Source: BenchChem Technical Notes Relevance: Confirms the diagnostic upfield shift of H4 in 5-amino isomers vs 3-amino isomers.

-

Mass Spectrometry of Isoxazoles

Sources

Technical Guide: Solubility & Physicochemical Profiling of 5-Amino-1,2-oxazole-3-carboxamide

The following technical guide details the solubility profiling, physicochemical characterization, and experimental methodologies for 5-Amino-1,2-oxazole-3-carboxamide (CAS: 1629161-52-9). This guide is structured for researchers and formulation scientists requiring rigorous data acquisition protocols and structural insights.

Introduction & Chemical Identity

This compound (also known as 5-aminoisoxazole-3-carboxamide) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary building block for the synthesis of bioactive compounds, including TRPV1 antagonists, anticancer agents, and antimicrobial derivatives.

Understanding its solubility profile is non-trivial due to the competing electronic effects within the molecule: the isoxazole ring (aromatic, electron-withdrawing) acts as a lipophilic core, while the 5-amino and 3-carboxamide groups introduce significant polarity and hydrogen-bonding capability (both donor and acceptor).

Structural Characterization[1][2]

-

Molecular Formula:

[2] -

Core Scaffold: 1,2-Oxazole (Isoxazole)[4]

-

Key Functional Groups:

-

C3-Carboxamide: Primary hydrogen bond donor/acceptor; dictates high lattice energy.

-

C5-Amine: Weakly basic; susceptible to tautomerization.

-

Physicochemical Properties (Theoretical & Experimental)

Before initiating wet-lab solubility experiments, it is essential to establish the baseline physicochemical properties that govern dissolution behavior.

| Property | Value / Range | Implications for Solubility |

| LogP (Predicted) | -0.8 to 0.5 | Indicates amphiphilic nature; likely soluble in polar organic solvents but limited lipophilicity. |

| pKa (Base) | ~2.0 - 3.5 (Isoxazole amine) | Weak base. Solubility in water will not significantly increase unless pH < 2. |

| pKa (Acid) | ~10 - 11 (Amide) | Deprotonation at high pH may increase aqueous solubility but risks hydrolysis. |

| Melting Point | 220°C - 235°C (Analog based) | High melting point indicates strong crystal lattice energy, predicting lower general solubility. |

| H-Bond Donors | 3 (NH₂, CONH₂) | High capacity for intermolecular H-bonding, favoring polar protic solvents. |

Analyst Note: The high melting point suggests that "dissolution" is thermodynamically costly (high enthalpy of fusion). Successful solvents must overcome this lattice energy through strong specific interactions (e.g., dipole-dipole or H-bonding).

Solubility Profile: Solvent Class Analysis

The following profile categorizes solvents by their thermodynamic compatibility with this compound.

Polar Aprotic Solvents (High Solubility)

Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.

-

Mechanism: These solvents possess high dielectric constants and strong dipole moments. They effectively disrupt the intermolecular hydrogen bonding of the carboxamide/amine network without competing for protons.

-

Expected Solubility:

-

Application: Ideal for preparing stock solutions for biological assays (e.g., 10-100 mM stocks).

Polar Protic Solvents (Moderate Solubility)

Solvents: Methanol, Ethanol, Isopropanol.

-

Mechanism: Solvation occurs via hydrogen bonding. However, the alkyl chains of alcohols (ethyl/propyl) introduce a steric clash with the compact isoxazole ring, reducing solubility compared to DMSO.

-

Expected Solubility:

(Temperature dependent). -

Application: Primary solvents for recrystallization . The compound typically dissolves in boiling ethanol and crystallizes upon cooling.

Aqueous Media (Low Solubility)

Solvents: Water, PBS (pH 7.4).

-

Mechanism: Despite having polar groups, the high crystal lattice energy (driven by amide stacking) dominates. The compound behaves as a Class II/IV BCS molecule.[5]

-

Expected Solubility:

(at 25°C). -

Optimization: Solubility can be enhanced using co-solvents (PEG-400) or cyclodextrin complexation.

Non-Polar Solvents (Insoluble)

Solvents: Hexane, Heptane, Diethyl Ether.

-

Mechanism: Lack of dipole interaction capability.

-

Expected Solubility:

. -

Application: Used as anti-solvents to precipitate the compound from reaction mixtures.

Experimental Protocol: Solubility Determination

To generate accurate quantitative data, the Shake-Flask Method followed by HPLC-UV analysis is the gold standard. Do not rely on visual estimation.

Workflow Logic

The following diagram outlines the critical decision nodes in the solubility measurement workflow.

Caption: Standardized Shake-Flask Solubility Protocol for this compound.

Detailed Methodology

-

Preparation: Weigh approximately 10 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).

-

Saturation Check: If the solid dissolves completely, add more solid until a visible suspension persists (supersaturation).

-

Equilibration: Place vials in an orbital shaker (200 rpm) at a controlled temperature (

) for 24 hours. -

Phase Separation:

-

Critical Step: Filter the supernatant using a syringe filter compatible with the solvent (e.g., PVDF for alcohols, PTFE for DMSO). Discard the first 200 µL of filtrate to account for filter adsorption.

-

-

Quantification:

-

Inject the filtrate into an HPLC system (C18 Column).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

-

Detection: UV absorbance at 254 nm (aromatic isoxazole absorption).

-

Calculate concentration against a standard curve prepared in DMSO.

-

Thermodynamic Analysis & Crystallization Strategy

For process chemistry applications, understanding the temperature dependence of solubility is vital.[6]

Van't Hoff Analysis

By measuring solubility (

-

Positive

: Endothermic dissolution (Solubility increases with T). This is expected for this compound in ethanol. -

Steep Slope: Indicates high sensitivity to temperature, making the solvent ideal for cooling crystallization .

Crystallization Workflow

Based on the solubility profile, the following purification strategy is recommended:

Caption: Recrystallization logic utilizing the differential solubility in Ethanol (hot vs. cold).

References

-

PubChem. (2025).[2][7] this compound (Compound Summary). National Library of Medicine. [Link]

-

Palin, R., et al. (2011).[8] Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists.[9] Bioorganic & Medicinal Chemistry Letters, 21(3), 892-898. [Link]

-

National Institutes of Health (NIH). (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. PubChemLite - this compound (C4H5N3O2) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to 5-Amino-1,2-oxazole-3-carboxamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 5-Amino-1,2-oxazole-3-carboxamide

The 1,2-oxazole (isoxazole) ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Within this versatile class of molecules, the this compound core represents a particularly promising pharmacophore for the development of novel therapeutics, especially in the realm of oncology.

This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound and its structural analogs. As a senior application scientist, the following sections will not only list potential targets but also delve into the scientific rationale for their selection, provide detailed, field-proven experimental protocols for their validation, and present a framework for advancing these compounds from promising hits to lead candidates. We will explore the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for robust and reproducible results.

Part 1: The Anti-Neoplastic Potential - A Focus on Cancer Therapeutics

The most significant body of evidence for the therapeutic application of this compound derivatives lies in their potential as anticancer agents.[3] A recurring and critical mechanism of action observed for this class of compounds is the induction of apoptosis, or programmed cell death, in malignant cells.[1] This intrinsic cell death pathway is a primary target for many successful cancer therapies. Specifically, derivatives such as 5-amino-3-phenyl-1,2-oxazole-4-carboxamide have been identified as inducers of apoptosis through a mechanism involving the depolarization of the mitochondrial membrane.[1]

This section will dissect the key molecular targets that are modulated by isoxazole carboxamide derivatives to achieve their pro-apoptotic and anti-proliferative effects.

Heat Shock Protein 90 (Hsp90): A Chaperone of Malignancy

Scientific Rationale:

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical for the growth and survival of cancer cells.[4] These clients include mutated and overexpressed oncoproteins, such as various kinases and transcription factors. In cancerous cells, Hsp90 is often overexpressed and exists in a highly activated state, making it a compelling and validated target for cancer therapy.[4] Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway, ultimately leading to cell cycle arrest and apoptosis.[5] The 4,5-diarylisoxazole and 3,4-isoxazolediamide scaffolds, which are structurally related to the this compound core, have been shown to be potent Hsp90 inhibitors.[6][7]

Experimental Validation of Hsp90 Inhibition:

A multi-pronged approach is necessary to validate a compound as a bona fide Hsp90 inhibitor. This involves biochemical assays to confirm direct inhibition of Hsp90's ATPase activity and cell-based assays to demonstrate the downstream consequences of this inhibition.

Table 1: Representative Biological Activity of Isoxazole-Based Hsp90 Inhibitors

| Compound ID/Reference | Description | Assay Type | IC50/GI50 (nM) |

| Compound 108[6] | N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide | Hsp90 FP Binding Assay | 30 |

| Compound 108[6] | Cancer Cell Line Panel (average) | Growth Inhibition (GI50) | 88 |

| VER-50589[8] | Resorcinyl isoxazole amide | Competitive Binding Assay | 21 |

| VER-50589[8] | Cancer Cell Line Panel (average) | Growth Inhibition (GI50) | 78 |

Experimental Protocol 1: In Vitro Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by Hsp90, providing a direct measure of its ATPase activity.

-

Principle: The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

-

Materials:

-

Recombinant human Hsp90α

-

ATP

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂[4]

-

Malachite Green Reagent A: 0.0812% (w/v) Malachite Green in 3.4 N H₂SO₄[4]

-

Malachite Green Reagent B: 2.32% (w/v) ammonium molybdate[4]

-

34% (w/v) Sodium Citrate[4]

-

Test compound (this compound derivative) dissolved in DMSO

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include controls for no inhibitor and no enzyme.

-

Add Hsp90α to a final concentration of approximately 0.5 µM to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of approximately 300 µM.

-

Incubate the plate at 37°C for 4 hours.

-

Prepare the Malachite Green detection reagent by mixing 100 volumes of Reagent A with 25 volumes of Reagent B. Let it stand for 20 minutes, then add 1 volume of Tween-20.[4]

-

Stop the reaction by adding 100 µL of the Malachite Green detection reagent to each well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Experimental Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol validates Hsp90 inhibition within a cellular context by measuring the levels of known Hsp90 client proteins, which are expected to decrease upon effective inhibition of the chaperone.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.[9]

-

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, HER2) and a loading control (e.g., GAPDH, β-actin)[10]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for 24-48 hours.

-

Lyse the cells with RIPA buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[11]

-

dot

Caption: Hsp90 Inhibition Pathway by Isoxazole Carboxamides.

Aurora Kinases: Guardians of Mitosis

Scientific Rationale:

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in regulating cell division (mitosis).[1] Their overexpression is a common feature in many human cancers and is often associated with poor prognosis. Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis. Inhibiting Aurora kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis, making them attractive targets for anticancer drug development.[12] Several isoxazole-containing compounds have been identified as inhibitors of Aurora kinases.[13]

Experimental Validation of Aurora Kinase Inhibition:

Validation involves demonstrating direct inhibition of kinase activity and observing the characteristic cellular phenotypes associated with Aurora kinase inhibition.

Table 2: Representative Biological Activity of Isoxazole-Based Aurora Kinase Inhibitors

| Compound ID/Reference | Description | Target Kinase | IC50 (nM) |

| CCT137690[13] | Isoxazole-containing compound | Aurora A | 15 |

| CCT137690[13] | Isoxazole-containing compound | Aurora B | 25 |

| Alisertib (MLN8237)[13] | (Reference Compound) | Aurora A | 1.2 |

Experimental Protocol 3: In Vitro Aurora Kinase Activity Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.

-

Principle: A luciferase-based system is used to generate a luminescent signal from the remaining ATP. Lower light output indicates higher kinase activity.[14]

-

Materials:

-

Recombinant active Aurora A or Aurora B kinase

-

Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)[15]

-

Test compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Experimental Protocol 4: Cell Viability and Apoptosis Induction Assays

These assays are crucial for determining the functional consequences of Aurora kinase inhibition in cancer cells.

-

A. MTT Cell Viability Assay:

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The amount of formazan is proportional to the number of viable cells.[16][17]

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17]

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm.[18]

-

Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

-

-

-

B. Caspase-3/7 Activity Assay (Apoptosis):

-

Principle: This luminescent assay uses a proluminescent caspase-3/7 substrate. Cleavage of the substrate by activated caspases releases aminoluciferin, which is then used by luciferase to produce light. The signal intensity is proportional to caspase-3/7 activity.[6]

-

Procedure:

-

Seed cells in a white, opaque 96-well plate.

-

Treat cells with the test compound for a predetermined time (e.g., 24 hours).

-

Add the Caspase-Glo® 3/7 Reagent directly to the wells.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence with a plate reader.

-

-

dot

Caption: Experimental Workflow for Aurora Kinase Inhibitor Validation.

Part 2: Broader Therapeutic Horizons

While the primary focus has been on oncology, the inherent chemical versatility of the this compound scaffold suggests its potential application in other therapeutic areas.

Secretory Phospholipase A2 (sPLA2) in Inflammation

Scientific Rationale:

Secretory phospholipase A2 (sPLA2) enzymes are key players in the inflammatory cascade. They catalyze the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[17] Elevated levels of sPLA2 are associated with various inflammatory diseases. Therefore, inhibiting sPLA2 is a valid therapeutic strategy for treating inflammatory conditions. Notably, a series of indole-containing isoxazole derivatives have demonstrated significant sPLA2 inhibitory activity.[15]

Further research is warranted to explore the potential of this compound derivatives as sPLA2 inhibitors for anti-inflammatory applications. Standard in vitro sPLA2 activity assays and in vivo models of inflammation (e.g., carrageenan-induced paw edema) would be essential for validating this therapeutic target.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. The existing body of literature strongly supports its potential in oncology, with Hsp90 and Aurora kinases standing out as high-value, druggable targets. The induction of apoptosis appears to be a common mechanistic endpoint for derivatives of this scaffold.

For researchers and drug development professionals, the path forward involves a systematic approach:

-

Chemical Synthesis and Library Generation: The synthesis of a focused library of this compound derivatives is the first critical step. A common synthetic route involves the reaction of β-enamino ketoesters with hydroxylamine.[1]

-

High-Throughput Screening: The synthesized library should be screened against a panel of relevant targets, including Hsp90 and a representative panel of protein kinases, to identify initial hits.

-

In-depth Mechanistic Studies: Promising hits should be subjected to the detailed experimental protocols outlined in this guide to validate their mechanism of action and determine their potency and efficacy in cellular models.

-

Lead Optimization: Structure-activity relationship (SAR) studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the this compound core, paving the way for the development of next-generation targeted therapies.

References

-

Chen, C., et al. (2014). Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. PubMed. Available at: [Link]

-

Barlocco, D., et al. (2011). Novel 3,4-isoxazolediamides as potent inhibitors of chaperone heat shock protein 90. PubMed. Available at: [Link]

-

Sharp, S. Y., et al. (2007). Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. AACR Journals. Available at: [Link]

-

BPS Bioscience. (n.d.). AURORA A Kinase Enzyme System Datasheet. BPS Bioscience. Available at: [Link]

-

Pedada, S. R., et al. (2016). Synthesis of new secretory phospholipase A2-inhibitory indole containing isoxazole derivatives as anti-inflammatory and anticancer agents. PubMed. Available at: [Link]

-

MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. Available at: [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. Available at: [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

JoVE. (2022). Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. JoVE. Available at: [Link]

-

Synaptic Systems. (n.d.). Protocol for HSP90 beta Antibody (Cat. No. 380 103) Western Blot (WB) AP Detection. Synaptic Systems. Available at: [Link]

-

ResearchGate. (n.d.). (A) Radioactive in vitro kinase assay using purified Aurora kinase... ResearchGate. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Assays for HSP90 and Inhibitors. Springer Nature. Available at: [Link]

-

PMC. (n.d.). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. PMC. Available at: [Link]

-

BPS Bioscience. (n.d.). HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]

-

Anticancer Research. (n.d.). Associations of HSP90 Client Proteins in Human Breast Cancer. Anticancer Research. Available at: [Link]

-

PMC. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PMC. Available at: [Link]

-

PMC. (n.d.). Quality Control and Fate Determination of Hsp90 Client Proteins. PMC. Available at: [Link]

-

PubMed. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. PubMed. Available at: [Link]

-

Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]

-

Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]

-

IRIS UniPA. (n.d.).[6][7]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. IRIS UniPA. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 5. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 6. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 7. opentrons.com [opentrons.com]

- 8. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assaygenie.com [assaygenie.com]

- 13. promega.com [promega.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. atcc.org [atcc.org]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

Methodological & Application

Application Notes & Protocols for High-Throughput Screening of 5-Amino-1,2-oxazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comprehensive framework for the application of 5-Amino-1,2-oxazole-3-carboxamide in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of protein kinases, a critical class of targets in oncology drug discovery. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based screening, and offer insights into data analysis and hit validation. The protocols described herein are designed to be robust, reproducible, and scalable for the rapid evaluation of large compound libraries.[3][4]

Introduction: The Isoxazole Scaffold and Kinase Inhibition

The isoxazole ring system is a versatile heterocyclic motif that has been successfully incorporated into a number of approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors. Several isoxazole-carboxamide derivatives have been reported to exhibit potent anticancer activity, often through the induction of apoptosis.[1][5]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This makes them a prime target for therapeutic intervention. High-throughput screening (HTS) is an indispensable tool in the quest for novel kinase inhibitors, enabling the rapid testing of millions of compounds.[6] This document will focus on the application of this compound as a representative isoxazole-based compound in a hypothetical HTS campaign targeting a generic tyrosine kinase.

Strategic Assay Selection for a Kinase HTS Campaign

The selection of an appropriate assay technology is critical for the success of any HTS campaign. The ideal assay should be sensitive, robust, miniaturizable, and cost-effective.[7] For kinase targets, a tiered screening approach is often employed, starting with a biochemical assay to identify direct inhibitors, followed by cell-based assays to confirm activity in a more physiologically relevant context.[8][9]

Primary Biochemical Screen: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous assay technology that is well-suited for HTS.[10][11][12] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13] In the context of a kinase assay, a fluorescently labeled tracer (e.g., a peptide substrate or a known ligand) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger kinase enzyme, its tumbling is slowed, leading to an increase in polarization. A test compound that inhibits the binding of the tracer to the kinase will cause a decrease in polarization.

Causality of Experimental Choice: FP is chosen for the primary screen due to its numerous advantages for HTS, including its no-wash format, sensitivity, and resistance to certain types of interference.[11][13] This allows for rapid and cost-effective screening of large compound libraries.

Secondary and Orthogonal Assays: AlphaLISA and Cell-Based Approaches

To confirm hits from the primary screen and eliminate false positives, it is essential to employ a secondary, orthogonal assay. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice for a secondary biochemical screen.[14][15] This bead-based technology measures the interaction between a donor and an acceptor bead, which are brought into proximity by a biological interaction.[16]

Following biochemical confirmation, hits should be evaluated in cell-based assays to assess their activity in a more complex biological environment.[3][4] This allows for the evaluation of factors such as cell permeability and off-target effects.

Experimental Protocols

Primary HTS: Fluorescence Polarization (FP) Kinase Inhibition Assay

This protocol describes a competitive binding FP assay to identify inhibitors of a hypothetical tyrosine kinase.

Protocol Steps:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Kinase Solution: Dilute the kinase to a final concentration of 2X the desired assay concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Fluorescent Tracer Solution: Dilute a fluorescently labeled ligand of the kinase to a final concentration of 2X the desired assay concentration in Assay Buffer. The optimal concentration is typically at or below the Kd of the tracer-kinase interaction.

-

Compound Plates: Prepare 384-well plates containing serial dilutions of this compound and other library compounds in 100% DMSO.

-

-

Assay Procedure (384-well format):

-

Add 2.5 µL of Assay Buffer to all wells.

-

Using a liquid handler, transfer 25 nL of compound solution from the compound plates to the assay plates.

-

Add 2.5 µL of the 2X Kinase Solution to all wells except the "no enzyme" control wells. Add 2.5 µL of Assay Buffer to the "no enzyme" wells.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the 2X Fluorescent Tracer Solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis and Quality Control:

-

Calculate the percent inhibition for each compound concentration.

-

The quality of the HTS assay should be monitored using the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[17]

| Parameter | Description | Acceptance Criteria |

| Z'-factor | A statistical measure of assay quality. | ≥ 0.5 |

| Signal-to-Background | Ratio of the signal from the positive control to the negative control. | ≥ 3 |

| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1%[17] |

Secondary HTS: AlphaLISA Kinase Inhibition Assay

This protocol outlines a method to confirm hits from the FP screen using AlphaLISA technology.

Protocol Steps:

-

Reagent Preparation:

-

AlphaLISA Buffer: Prepare the buffer according to the manufacturer's instructions.

-

Biotinylated Substrate: Prepare a solution of biotinylated peptide substrate in AlphaLISA Buffer.

-

Kinase Solution: Dilute the kinase in AlphaLISA Buffer.

-

ATP Solution: Prepare a solution of ATP in AlphaLISA Buffer.

-

Acceptor Beads: Prepare a suspension of anti-phospho-tyrosine acceptor beads in AlphaLISA Buffer.

-

Donor Beads: Prepare a suspension of streptavidin-coated donor beads in AlphaLISA Buffer.

-

-

Assay Procedure (384-well format):

-

Add 2 µL of compound solution to the wells of a 384-well plate.

-

Add 2 µL of a mixture of the kinase and biotinylated substrate.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the phosphorylated product by adding 2 µL of the acceptor bead solution.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 2 µL of the donor bead solution.

-

Incubate for 30 minutes at room temperature in the dark.[18]

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Cell-Based Assay: High-Content Imaging of Target Inhibition

This protocol describes a high-content imaging assay to assess the ability of this compound to inhibit kinase activity within a cellular context.

Protocol Steps:

-

Cell Culture: Seed a suitable cancer cell line (e.g., one that overexpresses the target kinase) into 384-well imaging plates and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24 hours).

-

Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining:

-

Block non-specific binding with a suitable blocking buffer.

-

Incubate with a primary antibody that specifically recognizes the phosphorylated form of a downstream substrate of the target kinase.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the fluorescence intensity of the phosphorylated substrate per cell.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: High-throughput screening cascade for kinase inhibitors.

Hypothetical Kinase Signaling Pathway

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

This guide provides a detailed framework for the use of this compound in a high-throughput screening campaign to identify novel kinase inhibitors. The outlined protocols for fluorescence polarization, AlphaLISA, and high-content imaging represent a robust and efficient workflow for hit identification and validation. The isoxazole scaffold continues to be a rich source of novel therapeutic agents, and the application of modern HTS technologies will undoubtedly accelerate the discovery of new drug candidates. Future work should focus on exploring the structure-activity relationships of active compounds to optimize their potency and selectivity.

References

- Vertex AI Search. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.

- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).

- Vertex AI Search. (n.d.). Cell-based assays in high-throughput mode (HTS) - BioTechnologia.

- Vertex AI Search. (n.d.). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC.

- Vertex AI Search. (n.g.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF - ResearchGate.

- Vertex AI Search. (2026, February 16). Fluorescence Polarization (FP) - Molecular Devices.

- Vertex AI Search. (2023, December 15). A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PubMed.

- Vertex AI Search. (n.d.). High Throughput Screening (HTS) - ATCC.

- Vertex AI Search. (2016, April 28). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed.

- Vertex AI Search. (n.d.). Cell-based assays for high-throughput screening. - Broad Institute.

- Vertex AI Search. (2010, June 15). Cell-based assays for high-throughput screening - PubMed - NIH.

- Vertex AI Search. (2025, May 23). AlphaLISA technology: implementing a rapid, high-throughput screening method for immunomodulatory compounds. | Revvity.

- Vertex AI Search. (2023, August 28). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - MDPI.

- Vertex AI Search. (2017, July 20). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran - IU Indianapolis ScholarWorks.

- Vertex AI Search. (2010, June 15). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PubMed.

- Vertex AI Search. (2025, December 7). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - ResearchGate.

- Vertex AI Search. (n.d.). Resources for Assay Development and High Throughput Screening - MSU Drug Discovery.

- Vertex AI Search. (n.d.). High-throughput screening - Wikipedia.

- Vertex AI Search. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery - PMC.

- Vertex AI Search. (n.d.). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC - NIH.

- Vertex AI Search. (2012, May 1). HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Vertex AI Search. (n.d.). Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

- Vertex AI Search. (n.d.). AlphaLISA Assay Development Guide.

- Vertex AI Search. (n.d.). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - An-Najah Staff.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. marinbio.com [marinbio.com]

- 4. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]

- 5. staff.najah.edu [staff.najah.edu]

- 6. atcc.org [atcc.org]

- 7. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]

- 8. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]

- 9. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 14. revvity.co.jp [revvity.co.jp]

- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]